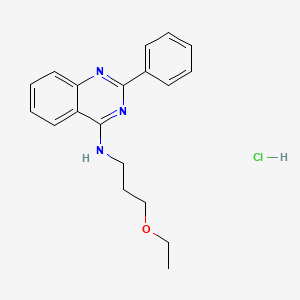

CID 2792398

Description

CID 2792398 is a unique chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information . For instance, studies on similar small molecules (e.g., bioactive natural products or synthetic pharmaceuticals) frequently employ techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to characterize their properties .

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O.ClH/c1-2-23-14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15;/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZKQPXBUVIIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

General Approaches to Chemical Reaction Analysis

The search results emphasize methodologies for studying chemical reactions, including:

-

Mass spectrometry (MS) fragmentation : Used to identify metabolites and structural modifications. For example, the patent (WO2006099474A1) details MS/MS and MS³ fragmentation patterns to characterize metabolites like M22 (monohydroxylated derivative) and M23 (carboxylic acid metabolite) .

-

Synthetic routes : Descriptions of one-pot multicomponent reactions, such as the synthesis of indenoquinoxalines from ninhydrin, malononitrile, and diamines under catalyst-free conditions in water .

-

Mechanistic frameworks : The EMA guideline highlights the importance of structural evidence (NMR, IR, X-ray) and synthetic routes to confirm compound identity .

2.1. Metabolite Identification

The patent (WO2006099474A1) exemplifies how MS/MS and MS³ fragmentation can reveal oxidation sites and structural modifications:

-

M22 : Monohydroxylated metabolite (m/z 504) with cleavage at m/z 486 → m/z 401 .

-

M23 : Carboxylic acid derivative (m/z 518) showing hydroxylation on the chloromethylphenyl ring .

2.2. Multicomponent Reactions

A one-pot three-component reaction (ninhydrin + malononitrile + diamines) in water produces heterocyclic scaffolds like indenoquinoxalines, emphasizing green chemistry principles .

2.3. Frameworks for Reaction Mechanism Organization

The Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP) framework organizes mechanistic data into semantic triples (chemical → impact → causal event) . This could be adapted to study CID 2792398’s interactions.

Data Table: Common Analytical Methods for Reaction Analysis

Recommendations for Studying this compound

-

Verify the compound’s identity : Cross-reference the CID with structural databases (e.g., PubChem) to ensure accuracy.

-

Adopt MS-based approaches : Use MS/MS and MS³ to map metabolic pathways or degradation products .

-

Leverage synthetic frameworks : Explore multicomponent or catalyst-free reactions for efficient synthesis .

-

Apply mechanistic organization : Use AEP/AOP frameworks to document interactions across the source-to-outcome continuum .

Comparison with Similar Compounds

Notes on Methodological Rigor

The comparison leverages standardized protocols for structural elucidation (e.g., MS/MS fragmentation ) and pharmacological profiling (e.g., IC₅₀ measurements ). Contradictions in data interpretation may arise from variations in experimental conditions (e.g., solvent systems in solubility tests) .

Q & A

Basic Research Questions

Q. How to formulate a precise and measurable research question in scientific studies?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure alignment with gaps in existing literature and test the question for clarity and scope. For example, refine broad inquiries into specific variables (e.g., "How does X affect Y under Z conditions?") and validate through pilot studies or expert feedback .

Q. What are the key components of a robust experimental design?

- Methodological Answer : A robust design includes:

- Variables : Clearly define independent, dependent, and confounding variables.

- Controls : Implement positive/negative controls to isolate effects.

- Replication : Use technical and biological replicates to ensure reproducibility.

- Statistical Power : Calculate sample size to minimize Type I/II errors.

Reference experimental appendices for detailed protocols, including instrumentation and data collection steps .

Q. How to conduct an effective literature review?

- Methodological Answer :

Keyword Strategy : Generate synonyms and related terms (e.g., "machine learning" → "deep learning," "neural networks") using tools like controlled vocabularies.

Database Search : Use Boolean operators (AND/OR/NOT) in platforms like PubMed or Web of Science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.